molecular formula C9H9N3O2 B1444663 ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 915142-91-5

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B1444663
CAS No.: 915142-91-5
M. Wt: 191.19 g/mol
InChI Key: WNWIDMDDPSFGQP-UHFFFAOYSA-N
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Description

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C9H9N3O2. It is a derivative of pyrrolo[2,3-d]pyrimidine, a structure known for its biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including protein kinases and phosphatases, which are essential for regulating cellular signaling pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing downstream signaling events. For instance, this compound has been identified as a potential inhibitor of tyrosine kinases, which are critical for cell growth and differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, thereby inhibiting or activating their function . For example, it has been shown to inhibit the activity of protein kinases by competing with ATP for binding to the kinase active site . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive chemicals can lead to its breakdown, potentially altering its biochemical properties . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological effects . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of critical metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins within the cytoplasm can sequester this compound, influencing its localization and activity.

Preparation Methods

The synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:

This compound stands out due to its ester functional group, which can be hydrolyzed to form carboxylic acids, providing additional versatility in chemical synthesis and drug development .

Properties

IUPAC Name

ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-3-4-10-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWIDMDDPSFGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735153
Record name Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915142-91-5
Record name Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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